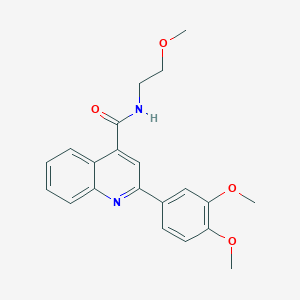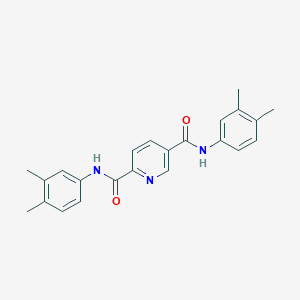![molecular formula C18H19N3O6 B11117726 3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11117726.png)
3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C18H19N3O6 It is known for its complex structure, which includes a benzoate ester linked to a dinitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with 3-methylbutanol, followed by nitration to introduce the nitro groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-Methylbutyl 4-[(2,4-diaminophenyl)amino]benzoate.
Reduction: Formation of 4-[(2,4-dinitrophenyl)amino]benzoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbutyl 3-[(2,4-dinitrophenyl)amino]benzoate
- 4-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate
- 2-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate
Uniqueness
3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the ester and dinitrophenyl groups provides a versatile platform for chemical modifications and functional studies.
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-methylbutyl 4-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C18H19N3O6/c1-12(2)9-10-27-18(22)13-3-5-14(6-4-13)19-16-8-7-15(20(23)24)11-17(16)21(25)26/h3-8,11-12,19H,9-10H2,1-2H3 |
InChI Key |
YRMXPZZJIJLMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-[(6-Chloro-1,3-benzodioxol-5-YL)methylene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11117654.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11117657.png)
![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117665.png)

![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone](/img/structure/B11117687.png)
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11117710.png)

![N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11117723.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117728.png)
![[2-Oxo-2-(1,3-thiazol-2-ylamino)ethoxy]acetic acid](/img/structure/B11117729.png)
![(2E)-N-({N'-[(3E)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11117731.png)

